Aposcopolamine Hydrochloride Salt
Overview
Description
Aposcopolamine Hydrochloride Salt, also known as Apohyoscine Hydrochloride or Aposcopolamin Hydrochloride, is a metabolite of Scopolamine . It is a bio-active isolate of Datura ferox and several species of Physochlaina, plants belonging to the Nightshade family, Solanaceae . The molecular formula of Aposcopolamine Hydrochloride Salt is C17H20ClNO3, and its molecular weight is 321.80 .
Molecular Structure Analysis
The molecular structure of Aposcopolamine, the parent compound of Aposcopolamine Hydrochloride Salt, is given by the formula C17H19NO3 . The molecular weight is 285.3377 . More detailed structural information can be obtained from specialized chemical databases or software.
Scientific Research Applications
Methoxyamine Hydrochloride
- Methoxyamine Hydrochloride has potential chemotherapeutic adjuvant activity. It covalently binds to apurinic/apyrimidinic DNA damage sites, inhibiting the base excision repair process, which may prevent DNA strand breaks repair and induce apoptosis. This property could potentiate the anti-tumor activity of alkylating agents (Definitions, 2020).
Stability of Apomorphine Hydrochloride
- The study of Apomorphine hydrochloride (ApoHCI) stability in pharmaceutical preparations is crucial for its use in clinical research. ApoHCI was found to be stable for up to six months in certain conditions, which is significant for its application in clinical settings (Ng Ying Kin, Lal, & Thavundayil, 2001).
Hydrolysis of Apurinic Sites in DNA and Nucleosomes
- Research on polyamines, such as spermine and spermidine, showed their ability to catalyze hydrolysis of phosphodiester linkages in apurinic and apyrimidinic sites in DNA. This finding is relevant in understanding DNA repair mechanisms and the role of polyamines in genetic stability (Male, Fosse, & Kleppe, 1982).
Diosgenyl 2-Amino-2-Deoxy-Beta-D-Glucopyranoside Hydrochloride
- Diosgenyl 2-amino-2-deoxy-beta-D-glucopyranoside hydrochloride and its derivatives showed promising antitumor activities. These compounds increased the number of apoptotic B cells in chronic lymphotic leukemia, highlighting their potential as therapeutic agents (Myszka, Bednarczyk, Najder, & Kaca, 2003).
Clomipramine Hydrochloride and Glioma
- Clomipramine Hydrochloride (CLOM), a tricyclic antidepressant, selectively kills neoplastic glial cells while sparing normal brain cells. This differential sensitivity to CLOM in malignant glioma-derived cell cultures suggests its potential use in glioma treatment (Parker & Pilkington, 2006).
Liquid Chromatography-Electrospray Ionization for Scopolamine
- A study on scopolamine metabolism using liquid chromatography-mass spectrometry revealed various metabolites of scopolamine, including aposcopolamine, in rats. This method provides detailed insights into scopolamine's metabolism, which can be relevant for similar compounds (Chen, Chen, Du, & Han, 2008).
Safety And Hazards
properties
IUPAC Name |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenylprop-2-enoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2;/h3-7,12-16H,1,8-9H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVHVYYGPPOIEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675633 | |
Record name | 9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aposcopolamine Hydrochloride Salt | |
CAS RN |
890416-03-2 | |
Record name | 9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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